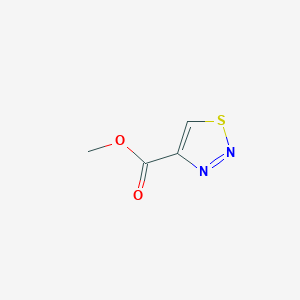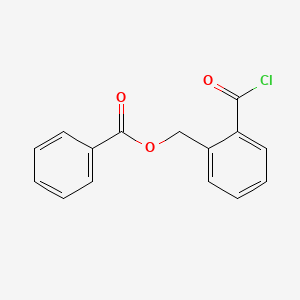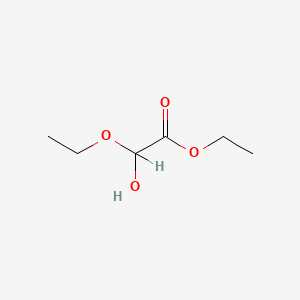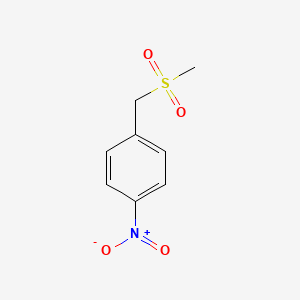
1-(Methanesulfonylmethyl)-4-nitrobenzene
Vue d'ensemble
Description
1-(Methanesulfonylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methanesulfonylmethyl group (-CH2-SO2-CH3) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-(Methanesulfonylmethyl)-4-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonylmethyl)-4-nitrobenzene can be synthesized through several methods:
Nitration of 1-(Methanesulfonylmethyl)benzene: This involves the nitration of 1-(methanesulfonylmethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.
Direct Sulfonation and Subsequent Nitration: Another approach involves the sulfonation of benzene to form benzenesulfonic acid, followed by methylation to introduce the methanesulfonylmethyl group, and then nitration.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methanesulfonylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso (-NO) or nitrate (-NO3) derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution Reactions: Reagents like chlorine (Cl2) or acyl chlorides (RCOCl) are used, often with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated or acylated derivatives.
Mécanisme D'action
The mechanism by which 1-(methanesulfonylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(Methanesulfonylmethyl)-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other nitrobenzene derivatives, such as 2-nitrobenzene and 3-nitrobenzene.
Uniqueness: The presence of the methanesulfonylmethyl group at the 1-position distinguishes it from other nitrobenzene derivatives, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(methylsulfonylmethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWZUJNHLGBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976573 | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-34-3 | |
| Record name | 61081-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)

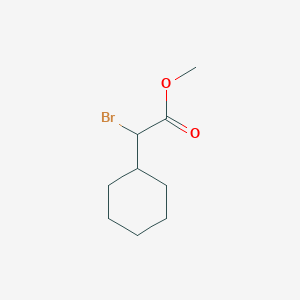
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B1595230.png)



